Cas no 174097-31-5 (2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid)

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid is a specialized organic compound featuring a phenoxy-linked malonic acid core with an amino-carboxyethyl substituent. This structure imparts unique reactivity, making it valuable as an intermediate in peptide synthesis and pharmaceutical research. The presence of both amino and carboxyl groups enhances its versatility in forming amide or ester linkages, facilitating the development of complex molecular architectures. Its malonic acid moiety allows for further functionalization, such as decarboxylation or condensation reactions. The compound’s balanced polarity ensures moderate solubility in aqueous and organic solvents, supporting diverse synthetic applications. Its well-defined structure and bifunctional reactivity make it a useful building block in medicinal chemistry and biochemical studies.
2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid structure
174097-31-5 structure
Product Name:2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid
CAS No:174097-31-5
MF:C12H13NO7
MW:283.234123945236
CID:906045
PubChem ID:18364172
Update Time:2025-05-23

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid
    • [4-(2-amino-2-carboxyethyl)phenoxy]-propanedioic acid
    • 2-[4-(2-amino-2-carboxyethyl)phenoxy]propanedioic acid
    • AC-13022
    • AGN-PC-01UZQV
    • AK-60232
    • SureCN7360168
    • ALLICHEM 10448
    • SCHEMBL7360168
    • [4-(2-Amino-2-carboxyethyl)phenoxy]propanedioic acid
    • DTXSID90593133
    • 174097-31-5
    • DB-258454
    • AKOS015961109
    • Inchi: 1S/C12H13NO7/c13-8(10(14)15)5-6-1-3-7(4-2-6)20-9(11(16)17)12(18)19/h1-4,8-9H,5,13H2,(H,14,15)(H,16,17)(H,18,19)
    • InChI Key: SZIGXRNNKJDSAT-UHFFFAOYSA-N
    • SMILES: O(C(C(=O)O)C(=O)O)C1C=CC(=CC=1)CC(C(=O)O)N

Computed Properties

  • Exact Mass: 283.06900
  • Monoisotopic Mass: 283.06920175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 147Ų

Experimental Properties

  • PSA: 147.15000
  • LogP: 0.25790

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid Pricemore >>

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Additional information on 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid

Professional Introduction of CAS No. 174097-31-5: 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic Acid

CAS No. 174097-31-5, commonly referred to as 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a phenoxy group with a malonic acid moiety, making it a versatile molecule for various applications.

The molecular structure of 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid consists of a benzene ring substituted with a phenoxy group at the para position. This phenoxy group is further connected to a malonic acid unit, which contains two carboxylic acid groups. The presence of an amino group in the side chain adds to the compound's functional diversity, enabling it to participate in various chemical reactions and biological interactions.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its ability to act as a chelating agent has been explored in the context of metalloenzyme inhibition, offering promising avenues for therapeutic interventions. Additionally, the compound's structural features make it an attractive candidate for use in bioconjugation and as a building block in medicinal chemistry.

In terms of synthesis, 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these methods to achieve high yields and purity, ensuring the compound's reliability for further studies.

The compound's solubility properties have also been extensively studied, with findings indicating its suitability for use in aqueous environments. This characteristic is particularly advantageous for applications in pharmaceutical formulations and diagnostic agents.

Moreover, computational studies have provided insights into the compound's electronic structure and reactivity. These studies have revealed that the amino and carboxylic acid groups play a crucial role in modulating the molecule's interactions with other biomolecules, further underscoring its potential in biochemistry and pharmacology.

In conclusion, CAS No. 174097-31-5, or 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid, stands as a valuable molecule with diverse applications across multiple scientific disciplines. Its unique structure, coupled with recent advancements in its synthesis and characterization, positions it as a key player in future research and development efforts.

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